2,6-Dichloro-3-nitropyridine is a heterocyclic aromatic compound with the chemical formula C5H2Cl2N2O2. Its synthesis involves nitration of 2,6-dichloropyridine with a mixture of concentrated sulfuric acid and fuming nitric acid []. The crystal structure of 2,6-Dichloro-3-nitropyridine has been determined using X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit [].
,6-Dichloro-3-nitropyridine serves as a valuable building block in organic synthesis due to the presence of reactive functional groups (chloro and nitro). Here are some examples of its applications:
2,6-Dichloro-3-nitropyridine acts as a starting material for the preparation of pyridyldifluoroacetates, which are used as intermediates in the synthesis of various biologically active compounds [].
This compound undergoes reactions with resorcinol derivatives to form chiral tetraoxacalix[2]arene[2]pyridines, which are macrocyclic molecules with potential applications in catalysis and material science [].
2,6-Dichloro-3-nitropyridine serves as a starting reagent in the synthesis of bicyclooxacalixhetarene, a complex organic molecule with unique structural features [].
Currently, there is no scientific research documented on the specific mechanism of action of 2,6-Dichloro-3-nitropyridine in biological systems.
Irritant